molecular formula C16H21N3O5 B14215015 N-(Benzoylcarbamoyl)-L-leucylglycine CAS No. 827613-03-6

N-(Benzoylcarbamoyl)-L-leucylglycine

Cat. No.: B14215015
CAS No.: 827613-03-6
M. Wt: 335.35 g/mol
InChI Key: NXCGDHLQSJUENA-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzoylcarbamoyl)-L-leucylglycine typically involves the reaction of benzoyl isocyanate with L-leucylglycine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(Benzoylcarbamoyl)-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with new functional groups replacing the benzoylcarbamoyl group.

Scientific Research Applications

N-(Benzoylcarbamoyl)-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(Benzoylcarbamoyl)-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cell surface receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Benzoylcarbamoyl)-beta-D-glucopyranosylamine: Similar in structure but contains a glucopyranosyl moiety instead of leucylglycine.

    N-carbamoyl imines: Known for their higher reactivity and stability compared to other imines.

Uniqueness

N-(Benzoylcarbamoyl)-L-leucylglycine is unique due to its specific combination of a benzoylcarbamoyl group with an L-leucylglycine moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

827613-03-6

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

2-[[(2S)-2-(benzoylcarbamoylamino)-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C16H21N3O5/c1-10(2)8-12(15(23)17-9-13(20)21)18-16(24)19-14(22)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,17,23)(H,20,21)(H2,18,19,22,24)/t12-/m0/s1

InChI Key

NXCGDHLQSJUENA-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.